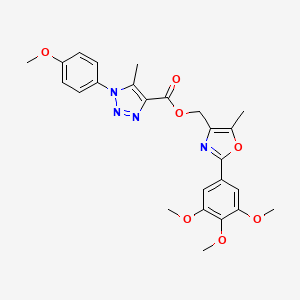

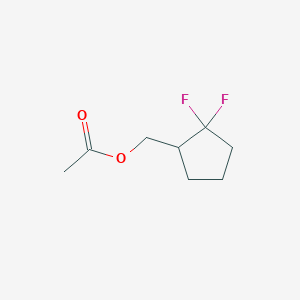

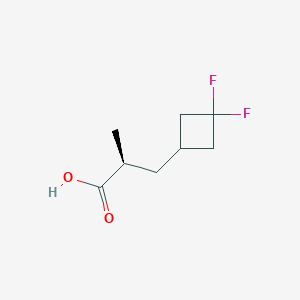

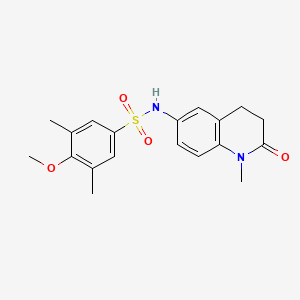

(2,2-Difluorocyclopentyl)methyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,2-Difluorocyclopentyl)methyl acetate is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields.

Applications De Recherche Scientifique

Carbene Chemistry

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a compound related to (2,2-Difluorocyclopentyl)methyl acetate, has shown significant efficiency as a source of difluorocarbene under specific conditions. It exhibits carbene reactivity characteristics similar to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate. This reactivity is notable in its reaction with n-butyl acrylate, yielding a significant amount of difluorocyclopropane product (Eusterwiemann, Martínez, & Dolbier, 2012).

Fluorination and Radiofluorination

Methyl(phenylthio)acetate's electrochemical fluorination using tetrabutylammonium fluoride (TBAF) has been explored. The study focused on the efficiency of fluorination under various parameters, resulting in the formation of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate. This research extends to electrochemical radiofluorination for synthesizing related fluorinated acetates (Balandeh et al., 2017).

Synthesis of Difluoro Analogs

The generation of 2,2-Difluoroketene silyl acetal, akin to this compound, and its reaction with α,β-unsaturated carbonyl compounds was investigated. This approach facilitated the preparation of difluoro analogs of glutamic acid and lysine (Kitagawa, Hashimoto, Kobayashi, & Taguchi, 1990).

Lithium-Ion Battery Research

In lithium-ion batteries for electric vehicles, methyl acetate, a related compound, has been used as a co-solvent in the electrolyte. This inclusion has shown to dramatically increase cell rate capability, although its impact on cell lifetime requires further investigation (Li et al., 2018).

Enolate Conformational Fixation

Studies on methyl acetates with fluorine-containing auxiliaries highlighted their smooth reaction with various electrophiles. This is attributed to an intermediary enolate forming a bicyclo[3.3.0] system via intramolecular chelation of metal with α-oxygen and fluorine, effectively blocking attack from the opposite side (Yamazaki et al., 1999).

Hydrolysis of Methyl Acetate

Advances in the hydrolysis of methyl acetate, a related compound, have been summarized, emphasizing the impact of catalysts and reaction dynamics. This research is vital for applications in producing cellulose acetates, coatings, and perfumes (Jun, 2012).

Separation Techniques in Chemical Synthesis

The separation of a reactive mixture involving methyl acetate synthesis was studied using pervaporation. This method showed effectiveness in shifting esterification reaction equilibrium, which has implications for chemical synthesis processes (Penkova, Polotskaya, & Toikka, 2013).

Solubility Studies in Ionic Liquids

Research on the solubility of CO2 in N-methyl-2-hydroxyethylammonium acetate, a compound structurally related to methyl acetates, demonstrated its potential use in CO2 capture and gas sweetening. The study highlighted the solubility behavior under high pressure and varying temperatures (Mattedi et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds are often used in organic synthesis, suggesting that its targets could be various organic molecules in a reaction .

Mode of Action

It’s likely that it acts as a reagent in organic synthesis, participating in reactions to form new compounds . The presence of the acetate group suggests it may undergo nucleophilic substitution reactions .

Biochemical Pathways

Similar compounds have been implicated in the suzuki–miyaura coupling, a widely-used carbon–carbon bond-forming reaction .

Pharmacokinetics

The principles of pharmacokinetics suggest that its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

As a reagent in organic synthesis, its primary effect would likely be the formation of new compounds .

Action Environment

The action, efficacy, and stability of (2,2-Difluorocyclopentyl)methyl acetate would be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds in the reaction mixture .

Propriétés

IUPAC Name |

(2,2-difluorocyclopentyl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-6(11)12-5-7-3-2-4-8(7,9)10/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNXMZKVQCXIES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCCC1(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B3005155.png)

![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005156.png)

![1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B3005158.png)

![Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B3005162.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B3005170.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B3005171.png)

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B3005172.png)

![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3005175.png)